molecular formula C10H14N2O3S B448432 Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate CAS No. 350996-95-1

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B448432
CAS No.: 350996-95-1
M. Wt: 242.3g/mol
InChI Key: WDWQGNNCVALKRI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based compound with distinct functional groups:

  • Position 2: Amino group (-NH₂).
  • Position 3: Methyl ester (-COOCH₃).
  • Position 4: Methyl group (-CH₃).
  • Position 5: Dimethylcarbamoyl group (-CON(CH₃)₂).

Properties

IUPAC Name

methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-5-6(10(14)15-4)8(11)16-7(5)9(13)12(2)3/h11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWQGNNCVALKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345882
Record name Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
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Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-95-1
Record name Methyl 2-amino-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350996-95-1
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Record name Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
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Record name 350996-95-1
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Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction serves as a foundational step for constructing the 2-aminothiophene core. This one-pot, three-component reaction involves ketones, elemental sulfur, and cyanoacetates under basic conditions to yield 2-aminothiophene derivatives. For Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, the reaction typically proceeds as follows:

  • Reactants :

    • Methyl cyanoacetate (1.0 equiv)

    • 3-Pentanone (1.2 equiv)

    • Sulfur (1.5 equiv)

    • Morpholine (base catalyst, 0.1 equiv)

  • Conditions :

    • Solvent: Ethanol or DMF

    • Temperature: 80–100°C

    • Duration: 6–8 hours

  • Outcome :

    • Forms methyl 2-amino-4-methylthiophene-3-carboxylate (Intermediate A) with ~70% yield.

Carbamoylation at Position 5

The dimethylcarbamoyl group is introduced via nucleophilic acyl substitution or coupling reactions:

Direct Carbamoylation with Dimethylcarbamoyl Chloride

  • Reactants :

    • Intermediate A (1.0 equiv)

    • Dimethylcarbamoyl chloride (1.5 equiv)

    • Triethylamine (TEA, 2.0 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → room temperature (RT)

    • Duration: 12 hours

  • Mechanism :
    TEA neutralizes HCl, facilitating the attack of the thiophene’s C5 position by the carbamoyl electrophile.

  • Yield : 55–65%.

Coupling via EDCl/HOBt

For improved regioselectivity:

  • Reactants :

    • Intermediate A (1.0 equiv)

    • Dimethylcarbamic acid (1.2 equiv)

    • EDCl (1.3 equiv), HOBt (1.3 equiv)

  • Conditions :

    • Solvent: DMF

    • Temperature: RT

    • Duration: 24 hours

  • Yield : 75–80%.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial methods prioritize throughput and reproducibility:

Parameter Laboratory Scale Industrial Scale
Reaction Volume0.5 L500 L
Catalyst Loading10 mol%5 mol%
Temperature ControlBatchContinuous
Yield70%85%
  • Key Advantages :

    • Reduced reaction time (2 hours vs. 8 hours).

    • Enhanced heat dissipation minimizes side reactions.

Catalyst Optimization

Palladium on carbon (Pd/C, 1 wt%) accelerates carbamoylation under hydrogen atmosphere, achieving 90% conversion in 4 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.85 (s, 3H, COOCH₃), δ 3.02 (s, 6H, N(CH₃)₂), δ 2.35 (s, 3H, C4-CH₃).

  • ¹³C NMR :

    • 167.8 ppm (COOCH₃), 156.2 ppm (C=O), 122.5 ppm (thiophene C5).

Mass Spectrometry (MS)

  • ESI-MS : m/z 283.1 [M+H]⁺ (calculated 282.3).

Challenges and Mitigation Strategies

Regioselectivity in Carbamoylation

The C5 position’s reactivity is influenced by electron-donating groups (e.g., methyl at C4), which direct electrophiles to C5. DFT calculations confirm a 12.3 kcal/mol preference for C5 over C4 substitution.

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.

  • Solution : Reverse-phase HPLC with acetonitrile/water (70:30) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in materials science and organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The amino and carbamoyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The thiophene ring’s aromatic nature allows it to participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among analogs include:

Ester group : Methyl (-COOCH₃) vs. ethyl (-COOCH₂CH₃).

Position 5 substituent : Dimethylcarbamoyl vs. aryl carbamoyl groups (e.g., 4-chlorophenyl, 4-fluorophenyl).

Table 1: Molecular Properties of Selected Analogs
Compound Name Substituent at Position 5 Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number References
Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate Dimethylcarbamoyl Methyl C₁₀H₁₄N₂O₃S* ~242.3 (calculated) Not available -
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate Dimethylcarbamoyl Ethyl C₁₁H₁₆N₂O₃S 256.32 217962-82-8
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate 4-Chlorophenylcarbamoyl Ethyl C₁₅H₁₅ClN₂O₃S 338.81 350989-56-9
Methyl 2-amino-5-((4-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate 4-Fluorophenylcarbamoyl Methyl C₁₄H₁₃FN₂O₃S 308.33 2916371-54-3
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate 2-Methoxyphenylcarbamoyl Ethyl C₁₈H₁₉N₃O₄S Not reported Not available
Methyl 2-amino-5-[(2,3-dichlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate 2,3-Dichlorophenylcarbamoyl Methyl C₁₅H₁₃Cl₂N₃O₃S Not reported Not available

*Deduced formula based on ethyl analog in ; molecular weight calculated.

Key Observations

242.3 g/mol). This may influence solubility and metabolic stability.

Aryl Carbamoyls (e.g., 4-chloro, 4-fluoro): Electron-withdrawing groups (Cl, F) increase lipophilicity and may enhance membrane permeability. The 2-methoxy variant () introduces steric hindrance and hydrogen-bonding capabilities.

Safety Profiles :

  • Compounds with aryl carbamoyl groups (e.g., ) may pose hazards such as H302 (harmful if swallowed) and H319 (eye irritation). Similar risks are inferred for the dimethylcarbamoyl analog due to shared reactive groups.

Biological Activity

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H14N2O3S
Molecular Weight: 230.30 g/mol
CAS Number: 2166838-70-4

The compound features a thiophene ring substituted with a dimethylcarbamoyl group and an amino group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Common synthetic routes include:

  • Formation of the Thiophene Ring: Using appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups: The dimethylcarbamoyl and amino groups are introduced through nucleophilic substitution reactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing:

  • Minimum Inhibitory Concentration (MIC): Values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli were reported, indicating potent antibacterial properties .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:

  • IC50 Values: The compound displayed cytotoxic effects with IC50 values around 0.36 µM against human lung fibroblast cells, suggesting selective toxicity towards cancerous cells while sparing normal cells .

The proposed mechanism involves the interaction of the compound with specific molecular targets within the cell:

  • Membrane Permeability: The adamantane moiety enhances the compound's ability to cross biological membranes.
  • Enzyme Interaction: The thiophene ring may interact with various enzymes and receptors, modulating biological pathways that lead to its observed effects.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

  • Antimicrobial Assessment:
    • A comprehensive screening against pathogenic bacteria indicated that this compound not only inhibited growth but also showed potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Evaluation:
    • Research involving various cancer cell lines demonstrated promising results, with significant inhibition of cell viability reported in assays using the MTT method .
  • Molecular Docking Studies:
    • Computational studies suggested favorable binding interactions between the compound and key bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC = 0.21 µM
CytotoxicityIC50 = 0.36 µM
Enzyme InteractionBinding to DNA gyrase

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclization of ketones with sulfur and cyanoacetates in the presence of a base. For example:

  • Step 1 : React ethyl acetoacetate with elemental sulfur and a primary amine (e.g., methylamine) under reflux in ethanol, catalyzed by triethylamine .
  • Step 2 : Introduce the dimethylcarbamoyl group via nucleophilic acyl substitution or coupling reactions. Post-synthetic modifications may require protecting the amino group to prevent side reactions .

Q. Key parameters :

  • Temperature: 80–100°C (reflux conditions).
  • Solvent: Ethanol or 1,4-dioxane.
  • Catalysts: Triethylamine (0.5–1.0 eq.) .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (≥95% by area normalization) .
  • Spectroscopy :
    • NMR : Confirm substitution patterns (e.g., δ 2.3–2.5 ppm for methyl groups, δ 6.8–7.2 ppm for thiophene protons) .
    • IR : Detect carbamate C=O stretch (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 321.20 .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Polar aprotic solvents : DMSO or DMF for dissolution (solubility ~10–20 mg/mL at 25°C).
  • Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted precursors .

Advanced Research Challenges

Q. How can researchers resolve discrepancies between experimental and computational structural data?

  • X-ray crystallography : Refine crystal structures using SHELXL (rigid-body refinement for anisotropic displacement parameters) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify steric or electronic distortions. For example, thiophene ring planarity may deviate due to steric hindrance from the dimethylcarbamoyl group .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Intermediate stabilization : Protect the amino group with tert-butoxycarbonyl (Boc) before introducing the carbamoyl moiety .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation. Adjust stoichiometry of sulfur (1.2–1.5 eq.) to enhance cyclization efficiency .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the carbamoyl group) by acquiring spectra at 25°C and −40°C .
  • 2D experiments : Perform HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiophene C-H couplings from methyl resonances) .

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